molecular formula C11H10BrNO2 B1417172 Ethyl 2-bromo-4-cyano-5-methylbenzoate CAS No. 1805487-55-1

Ethyl 2-bromo-4-cyano-5-methylbenzoate

Cat. No.: B1417172
CAS No.: 1805487-55-1
M. Wt: 268.11 g/mol
InChI Key: VRTSWLDWXUBZDR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-methylbenzoate is a substituted benzoate ester featuring a bromo substituent at position 2, a cyano group at position 4, and a methyl group at position 5 of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional structure, which enables diverse reactivity. The bromo and cyano groups are electron-withdrawing, influencing electrophilic substitution patterns, while the methyl group contributes steric and electronic effects.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)8(6-13)5-10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTSWLDWXUBZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-methylbenzoate is extensively used in organic synthesis, pharmaceutical development, and material science. Its unique reactivity makes it a valuable intermediate in the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and in medicinal chemistry for the development of new drugs.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The bromo group can participate in electrophilic substitution reactions, while the cyano group can act as a nucleophile. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which are biologically active.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Properties
This compound Not Available C₁₂H₁₀BrNO₂ Br (2), CN (4), CH₃ (5) High polarity, moderate solubility*
Ethyl 2-bromo-4-cyano-5-formylbenzoate 103859-96-7 C₁₂H₈BrNO₃ Br (2), CN (4), CHO (5) Enhanced reactivity (aldehyde group)
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate 881596-09-4 C₁₂H₁₅BrO₃ Br (2), OCH₂CH₃ (5), CH₃ (4) Increased lipophilicity

Reactivity and Functional Group Influence

  • The cyano group at position 4 enhances ring electron deficiency, favoring electrophilic reactions at specific sites.
  • Ethyl 2-bromo-4-cyano-5-formylbenzoate: The formyl (CHO) group at position 5 introduces a reactive aldehyde functionality, enabling condensation or oxidation reactions absent in the methyl-substituted analog. This increases its utility in synthesizing heterocyclic compounds.
  • Ethyl 2-bromo-5-ethoxy-4-methylbenzoate: The ethoxy group at position 5 enhances solubility in non-polar solvents due to its electron-donating nature, while the methyl group at position 4 balances steric effects.

Solubility and Physicochemical Properties

  • Polarity: The cyano and bromo groups in all three compounds contribute to high polarity. However, the formyl group in CAS 103859-96-7 increases polarity further, likely improving solubility in polar aprotic solvents (e.g., DMF or DMSO).
  • Lipophilicity : The ethoxy group in CAS 881596-09-4 reduces overall polarity, making this compound more compatible with lipid-rich environments.

Research Findings and Limitations

Key Observations

  • Substituent position and identity critically influence reactivity and physicochemical behavior. For example, replacing a methyl group (CH₃) with a formyl group (CHO) at position 5 drastically alters reaction pathways.
  • Computational modeling (e.g., DFT studies) could further predict regioselectivity and stability trends, though such data are absent in the provided sources.

Data Gaps

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 2-bromo-4-cyano-5-methylbenzoate
    Reactant of Route 2
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    Ethyl 2-bromo-4-cyano-5-methylbenzoate

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